molecular formula C18H18N4O5S B2970765 6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946206-92-4

6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2970765
CAS No.: 946206-92-4
M. Wt: 402.43
InChI Key: UWCULQABJJFNOT-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidine-2,4-dione core substituted at the 6-position with a piperazine moiety linked to a furan-2-carbonyl group. The 1- and 3-positions are methylated, enhancing lipophilicity and steric bulk. The structural design combines a bicyclic heteroaromatic system with a flexible piperazine-furanamide side chain, likely targeting enzymes or receptors where planar aromatic systems and hydrogen-bonding motifs are critical .

Properties

IUPAC Name

6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1,3-dimethylthieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-19-14(23)11-10-13(28-17(11)20(2)18(19)26)16(25)22-7-5-21(6-8-22)15(24)12-4-3-9-27-12/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCULQABJJFNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula: C_{23}H_{26}N_{4}O_{3}S
  • Molecular Weight: 430.55 g/mol
  • IUPAC Name: this compound

Antimicrobial Activity

Recent studies have indicated that compounds structurally similar to This compound exhibit significant antimicrobial properties. For example, derivatives of this compound have shown promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM in vitro .

Cytotoxicity Studies

Cytotoxicity assessments conducted on human embryonic kidney (HEK-293) cells revealed that several derivatives of this compound were non-toxic at the tested concentrations . This suggests a favorable safety profile for potential therapeutic applications.

The mechanism of action for compounds related to this structure typically involves the inhibition of key enzymatic pathways in pathogens. For instance, docking studies indicate that these compounds may effectively bind to target enzymes crucial for microbial survival .

Study 1: Anti-Tubercular Activity

In a recent study focused on the design and synthesis of anti-tubercular agents, several derivatives were evaluated for their efficacy against Mycobacterium tuberculosis. Among them, one derivative demonstrated an IC90 of 40.32 μM . The study highlights the importance of structural modifications in enhancing biological activity.

Study 2: Broad-Spectrum Antimicrobial Effects

Another investigation evaluated the antimicrobial effects of various piperazine derivatives. Compounds similar to This compound exhibited significant zones of inhibition against both gram-positive and gram-negative bacteria .

Comparative Analysis of Biological Activity

Compound NameIC50 (μM)Target PathogenCytotoxicity (HEK-293)
Compound A1.35Mycobacterium tuberculosisNon-toxic
Compound B2.18Mycobacterium tuberculosisNon-toxic
Compound C40.32Mycobacterium tuberculosisNon-toxic

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Differentiating Factors
Target Compound Thieno[2,3-d]pyrimidine-dione Piperazine-furanamide, 1,3-dimethyl N/A (Theoretical) Optimal balance of lipophilicity and H-bonding
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-dione Thieno[2,3-d]pyrimidine-dione Thiazolyl, phenyl Kinase inhibition Thiazole’s sulfur vs. furan’s oxygen
6-[4-(3,5-Dichloro-4-methylphenyl)piperazine-1-carbonyl]pyrimidine-dione Pyrimidine-dione Dichlorophenyl-piperazine Halogen-sensitive targets Higher logP, reduced planarity
6-(4-(2-Fluorophenyl)piperazine-1-yl)-pyridazinone Pyridazinone Fluorophenyl-piperazine Antimicrobial Rigid pyridazinone core
Pyrano[2,3-d]pyrimidine-dione (PARP-1 inhibitor) Pyrano-pyrimidine-dione Thiophene/methoxyamino PARP-1 inhibition Ketone oxygen enhances polarity

Key Findings and Implications

Piperazine Substituents : The furan-2-carbonyl group provides moderate lipophilicity (logP ~2.0–2.5) and oxygen-based H-bonding, contrasting with dichlorophenyl’s high logP (~3.0) and fluorophenyl’s dipole interactions .

Methylation : 1,3-Dimethylation increases metabolic stability by shielding reactive NH groups, a feature absent in unmethylated analogs .

Q & A

Q. What synthetic strategies are effective for preparing the target compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step protocols involving piperazine ring formation, coupling with thienopyrimidine scaffolds, and functionalization. Key steps include:

  • Piperazine derivatization : Reacting furan-2-carbonyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in acetone) to introduce the furanoyl group .
  • Thienopyrimidine core synthesis : Condensation of 1,3-dimethylbarbituric acid with thiophene derivatives, followed by cyclization .
  • Coupling : Using carbodiimide reagents (e.g., EDC/HOAt) to link the piperazine and thienopyrimidine moieties .
    Optimization : Adjust solvent polarity (e.g., THF vs. DCM), temperature (40–70°C), and stoichiometry to improve yields. Purification via reversed-phase chromatography (acetonitrile/water with TFA) enhances purity .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., furan carbonyl at ~160–170 ppm) .
  • HRMS : Validates molecular weight (e.g., calculated vs. observed [M+H]⁺) .
  • HPLC : Assess purity (>95%) using C18 columns with UV detection .

Q. How can researchers conduct preliminary biological activity screening?

  • In vitro assays : Test enzyme inhibition (e.g., phosphoglycerate dehydrogenase) at 1–100 µM concentrations using spectrophotometric methods .
  • Receptor binding : Radioligand displacement assays (e.g., dopamine D3 receptors) with IC₅₀ determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify pharmacophoric elements?

  • Modify substituents : Compare bioactivity of analogs with varying piperazine substituents (e.g., 2-fluorophenyl vs. pyridinyl) to assess steric/electronic effects .
  • Truncation analysis : Remove the furanoyl group or methylate the thienopyrimidine core to evaluate necessity for activity .
  • Data interpretation : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to map interactions with target enzymes .

Q. What computational methods predict target engagement and metabolic stability?

  • Molecular dynamics simulations : Analyze binding stability in enzyme active sites (e.g., 100 ns simulations in GROMACS) .
  • ADMET prediction : Tools like SwissADME estimate logP, CYP450 metabolism, and blood-brain barrier penetration .

Q. How can researchers resolve contradictions in synthetic yields or bioactivity data?

  • Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere, reagent purity) .
  • Dose-response curves : Re-test bioactivity across multiple concentrations to rule out assay variability .
  • Structural analogs : Synthesize derivatives to isolate variables (e.g., replacing furan with thiophene) .

Q. What strategies optimize multi-step purification for complex intermediates?

  • Hybrid techniques : Combine normal-phase chromatography (silica gel, 10% MeOH) for polar intermediates with reversed-phase methods for final products .
  • Crystallization : Use solvent mixtures (e.g., DCM/hexane) to isolate crystalline intermediates .

Q. How are stability and degradation profiles assessed under physiological conditions?

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, followed by HPLC monitoring .
  • Plasma stability : Incubate with human plasma (37°C, 24h) and quantify parent compound via LC-MS .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Conditions

StepReagents/ConditionsYield (%)Reference
Piperazine acylationFuran-2-carbonyl chloride, K₂CO₃, acetone, 50°C75–85
Thienopyrimidine cyclizationAcetic acid, reflux60–70
Final couplingEDC/HOAt, DMF, RT40–55

Q. Table 2: Biological Assay Parameters

Assay TypeConcentration RangeKey MetricsReference
Enzyme inhibition1–100 µMIC₅₀, Ki
Antioxidant (DPPH)25–100 µg/mL% Inhibition, IC₅₀

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